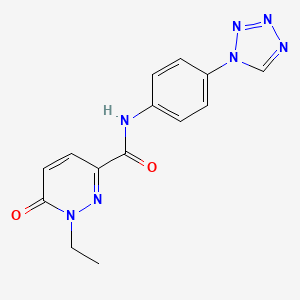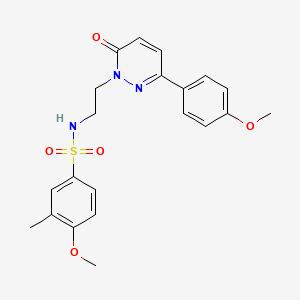![molecular formula C22H18N6O4 B2723118 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 941989-98-6](/img/structure/B2723118.png)
4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including two amide groups and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyridine ring and a pyrimidine ring, both of which are aromatic heterocycles. These structures could potentially influence the compound’s chemical reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the amide groups and aromatic rings in this compound suggest that it might have interesting properties such as high melting points and the ability to participate in hydrogen bonding .Applications De Recherche Scientifique
Luminescent Properties and Applications
Research on pyridyl substituted benzamides, such as those related to the compound , has demonstrated their potential in creating materials with aggregation-enhanced emission (AEE) properties. These compounds exhibit luminescence in both solid states and solutions, showing promise for applications in optical materials and sensors. The study by Srivastava et al. (2017) on pyridyl substituted benzamides explores these luminescent properties, highlighting their relevance in the development of new materials for optical applications (Srivastava et al., 2017).
Anticancer Applications
One derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a potent histone deacetylase (HDAC) inhibitor, showcasing significant antitumor activity. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, making it a promising candidate for cancer therapy. Zhou et al. (2008) describe its synthesis, biological evaluation, and potential as an anticancer drug, having entered clinical trials (Zhou et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been found to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Similar compounds have been shown to inhibit cdks , which suggests that this compound might interact with its targets by inhibiting their activity.
Biochemical Pathways
Inhibition of cdks can affect cell cycle regulation , which suggests that this compound might influence pathways related to cell division and growth.
Result of Action
Inhibition of cdks can lead to cell cycle arrest , suggesting that this compound might have antiproliferative effects.
Propriétés
IUPAC Name |
4-[[2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c23-20(30)15-5-7-16(8-6-15)26-18(29)13-27-17-4-2-10-25-19(17)21(31)28(22(27)32)12-14-3-1-9-24-11-14/h1-11H,12-13H2,(H2,23,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGLOITVCFSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)

![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)


![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)
![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)
![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)
![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)pentanamide](/img/structure/B2723055.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2723057.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)
